molecular formula C9H13BrCl2N2O2 B12276036 Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl

Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl

Cat. No.: B12276036
M. Wt: 332.02 g/mol
InChI Key: PCFVACSSBNXSHL-JZGIKJSDSA-N
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Description

Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl is a chemical compound with significant interest in various scientific fields. It is a derivative of pyridine and contains a bromine atom, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl typically involves the reaction of 5-bromopyridine with appropriate amino acids under controlled conditions. The process may include steps such as bromination, esterification, and amination. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. Techniques such as continuous flow synthesis and automated control systems are utilized to maintain consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .

Major Products Formed

Major products formed from these reactions include various substituted pyridine derivatives, amines, and esters. These products have applications in pharmaceuticals, agrochemicals, and material science .

Scientific Research Applications

Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromopyridine derivatives and amino acid esters. Examples are 5-bromo-2-methylpyridin-3-amine and N-(pyridin-2-yl)amides .

Uniqueness

What sets Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl apart is its specific structure, which allows for unique interactions with biological targets. Its bromine atom and amino acid ester moiety provide versatility in chemical reactions and applications .

Properties

Molecular Formula

C9H13BrCl2N2O2

Molecular Weight

332.02 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate;dihydrochloride

InChI

InChI=1S/C9H11BrN2O2.2ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;;/h2-3,5,8H,4,11H2,1H3;2*1H/t8-;;/m0../s1

InChI Key

PCFVACSSBNXSHL-JZGIKJSDSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=NC=C(C=C1)Br)N.Cl.Cl

Canonical SMILES

COC(=O)C(CC1=NC=C(C=C1)Br)N.Cl.Cl

Origin of Product

United States

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